molecular formula C12H5BrN2O2S2 B13928326 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile

3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B13928326
M. Wt: 353.2 g/mol
InChI Key: BRBXABKDBGYCOP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile features a thieno[2,3-b]pyridine core substituted with a 5-bromo-thiophen-2-yl group at position 3, a hydroxyl group at position 4, and a nitrile group at position 3. The 6-oxo-6,7-dihydro moiety indicates partial saturation of the pyridine ring.

Synthesis Pathways The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclization or coupling reactions. For example, diazonium salt coupling with aminothienopyridines (as seen in ) or condensation of bromothiophene intermediates with pyridine precursors (e.g., ) are plausible routes.

Properties

Molecular Formula

C12H5BrN2O2S2

Molecular Weight

353.2 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-4-hydroxy-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C12H5BrN2O2S2/c13-8-2-1-7(19-8)6-4-18-12-9(6)10(16)5(3-14)11(17)15-12/h1-2,4H,(H2,15,16,17)

InChI Key

BRBXABKDBGYCOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC3=C2C(=C(C(=O)N3)C#N)O

Origin of Product

United States

Preparation Methods

Construction of the Thieno[2,3-b]pyridine Core

The core thieno[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions starting from suitable precursors such as substituted pyridine derivatives and thiophene-containing intermediates.

  • According to patent WO2007066127A2, compounds of this class can be synthesized by heating precursor compounds (e.g., diacids or acid azides) in organic solvents like diphenyl ether or toluene at reflux temperatures to induce cyclization forming the thieno[2,3-b]pyridine ring system.

  • Acid azide formation from appropriate diacid precursors is conducted at low temperatures in the presence of bases like triethylamine and solvents such as tetrahydrofuran or acetone/ethyl chloroformate mixtures.

Functional Group Installation: Hydroxy, Oxo, and Carbonitrile

  • The 4-hydroxy and 6-oxo groups are inherent to the thieno[2,3-b]pyridine-5-carbonitrile framework and are introduced or preserved during the cyclization and subsequent functional group transformations.

  • The carbonitrile group at the 5-position is introduced through nitrile substitution reactions or retained from nitrile-containing precursors during ring closure.

  • Halogenation steps, such as bromination of thiophene rings, are performed using standard electrophilic bromination reagents under controlled conditions to ensure selective substitution at the 5-position of the thiophene ring.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Heating diacid or acid azide precursors in diphenyl ether or toluene reflux Formation of thieno[2,3-b]pyridine core with hydroxy and oxo groups
2 Bromination Electrophilic bromination of thiophene ring Selective 5-bromo substitution on thiophene moiety
3 Suzuki-Miyaura coupling Pd(OAc)2, PPh3, Na2CO3, DME/H2O, microwave 150 °C Coupling of 5-bromothiophen-2-yl boronic acid to 3-position of core
4 Purification Flash column chromatography Isolation of pure this compound

Experimental Notes and Optimization

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields in coupling steps.

  • The choice of solvent system (DME/water) and base (sodium carbonate) is critical for efficient Suzuki coupling.

  • The use of palladium(II) acetate with triphenylphosphine as ligands provides high catalytic activity and selectivity.

  • Bromination conditions must be carefully controlled to avoid polybromination or substitution at undesired positions.

Summary of Research Discoveries

  • The compound belongs to a class of thieno[2,3-b]pyridines with biological activity as AMP-activated protein kinase activators and potassium channel inhibitors, relevant for therapeutic areas including diabetes and cancer.

  • Synthetic methodologies have evolved to incorporate microwave-assisted palladium-catalyzed cross-coupling reactions, improving efficiency and scalability.

  • The selective functionalization of thiophene rings and the preservation of sensitive functional groups like hydroxy and carbonitrile during synthesis have been achieved through careful reaction design.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Brominated Substituents

3-(4-Bromophenyl) Analog (CAS 844499-56-5) Structure: Replaces the 5-bromothiophen-2-yl group with a 4-bromophenyl substituent. Molecular Formula: C₁₄H₇N₂O₂SBr (MW: 347.19 g/mol) . Applications: No explicit biological data are reported, but phenyl-substituted thienopyridines are often explored as kinase inhibitors or antimicrobial agents.

6-(5-Bromothiophen-2-yl)-1H-pyrazolo[4,3-b]pyridine () Structure: Features a pyrazolo[4,3-b]pyridine core with a 5-bromothiophen-2-yl group.

AMPK-Activating Thienopyridines

A-769662 (CAS 844499-71-4)

  • Structure : Substituted with a 2'-hydroxybiphenyl-4-yl group instead of bromothiophene.
  • Molecular Formula : C₂₀H₁₂N₂O₃S (MW: 360.39 g/mol) .
  • Activity : Potent AMPK activator (EC₅₀ = 0.8 µM) with demonstrated effects on glucose metabolism and lipid regulation .
  • Mechanism : Binds selectively to the β1 subunit of AMPK, enhancing phosphorylation and downstream metabolic effects .

Cryptotanshinone (Comparison from ) Structure: A phenanthrene-based AMPK agonist, structurally distinct from thienopyridines. Activity: Broader pharmacological profile, including antidiabetic and anti-obesity effects, but lower specificity compared to A-769662 .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Activity/Application Reference
Target Compound 5-Bromothiophen-2-yl 347.19 Not explicitly reported
3-(4-Bromophenyl) Analog 4-Bromophenyl 347.19 Kinase inhibition (inferred)
A-769662 2'-Hydroxybiphenyl-4-yl 360.39 AMPK activation (EC₅₀ = 0.8 µM)
6-(5-Bromothiophen-2-yl) Pyrazolopyridine 5-Bromothiophen-2-yl Not reported Antibacterial (inferred)

Research Findings and Implications

However, A-769662’s biphenyl group confers higher AMPK specificity due to π-π stacking interactions with the β1 subunit . The nitrile group at position 5 in thienopyridines may stabilize hydrogen-bonding networks in enzyme active sites .

Synthetic Challenges Bromothiophene derivatives require careful handling due to their sensitivity to light and moisture (e.g., notes storage conditions for similar compounds).

Unresolved Questions

  • The target compound’s exact biological targets and pharmacokinetic properties remain uncharacterized.
  • Comparative studies on bromothiophene vs. bromophenyl analogs could clarify substituent effects on solubility and bioavailability.

Biological Activity

The compound 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a member of the thienopyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is as follows:

C13H8BrN3O2S\text{C}_{13}\text{H}_{8}\text{BrN}_{3}\text{O}_{2}\text{S}

Antimicrobial Activity

Research indicates that derivatives of thienopyridines exhibit significant antimicrobial properties. A study revealed that compounds similar to this compound showed promising results against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Thienopyridine derivatives have been reported to possess anticancer properties. For instance, a derivative demonstrated cytotoxic effects on human cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit specific kinases involved in cell proliferation has also been noted.

Anti-inflammatory Activity

Studies have shown that thienopyridine compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This property is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
  • DNA Interaction : Some studies suggest that thienopyridines can intercalate with DNA, affecting replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial activity.
    CompoundMIC (µg/mL)Bacterial Strain
    3-(5-Bromothiophen-2-yl)-4-hydroxy...32Staphylococcus aureus
    3-(5-Bromothiophen-2-yl)-4-hydroxy...32E. coli
  • Anticancer Activity : In vitro studies on human breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15

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